Methyl 2-Acetamido-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-Acetamido-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate is a complex organic compound with a unique structure that includes bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Acetamido-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Fluorination: The fluorine atom can be introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Acetamido-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 2-Acetamido-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or liquid crystals.
Biological Studies: It can be used in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-Acetamido-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets like receptors or ion channels. The presence of bromine, fluorine, and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-fluorobenzoate
- Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
- Methyl 2-bromo-4-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-Acetamido-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate is unique due to the presence of multiple functional groups that can participate in various chemical reactions. This makes it a versatile compound for use in different fields of research and industry. Its specific combination of bromine, fluorine, and trifluoromethyl groups also imparts unique chemical and physical properties that can be exploited for specific applications.
Properties
Molecular Formula |
C11H8BrF4NO3 |
---|---|
Molecular Weight |
358.08 g/mol |
IUPAC Name |
methyl 2-acetamido-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H8BrF4NO3/c1-4(18)17-9-5(10(19)20-2)3-6(11(14,15)16)7(12)8(9)13/h3H,1-2H3,(H,17,18) |
InChI Key |
VKPRKSNSHBOLCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1C(=O)OC)C(F)(F)F)Br)F |
Origin of Product |
United States |
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